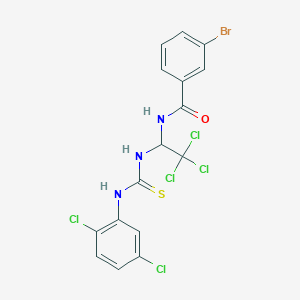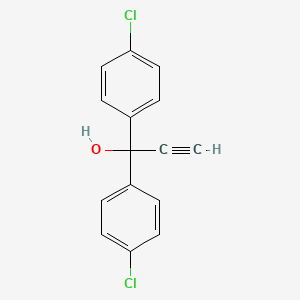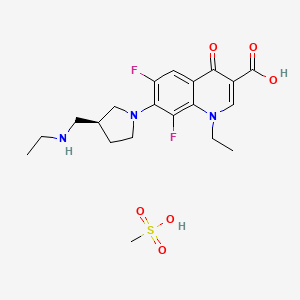
Ethanamine, N-hydroxy-2-methoxy-N-(2-methoxyethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanamine, N-hydroxy-2-methoxy-N-(2-methoxyethyl)- is a chemical compound with the molecular formula C7H17NO3. It is known for its unique structure, which includes both hydroxy and methoxy functional groups. This compound is used in various scientific research applications due to its reactivity and potential biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanamine, N-hydroxy-2-methoxy-N-(2-methoxyethyl)- typically involves the reaction of 2-methoxyethanol with ethanamine in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining consistent quality and reducing production costs.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanamine, N-hydroxy-2-methoxy-N-(2-methoxyethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines.
Applications De Recherche Scientifique
Ethanamine, N-hydroxy-2-methoxy-N-(2-methoxyethyl)- is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethanamine, N-hydroxy-2-methoxy-N-(2-methoxyethyl)- involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and methoxy groups play a crucial role in its binding affinity and reactivity. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanamine, 2-methoxy-: Similar structure but lacks the hydroxy group.
2-(2-Methoxyethoxy)ethanamine: Contains additional ethoxy groups, leading to different reactivity and applications.
Ethanamine, N-ethyl-N-hydroxy-2-methoxy-: Similar but with an ethyl group instead of a methoxyethyl group.
Uniqueness
Ethanamine, N-hydroxy-2-methoxy-N-(2-methoxyethyl)- is unique due to the presence of both hydroxy and methoxy groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
5815-11-2 |
|---|---|
Formule moléculaire |
C6H15NO3 |
Poids moléculaire |
149.19 g/mol |
Nom IUPAC |
N,N-bis(2-methoxyethyl)hydroxylamine |
InChI |
InChI=1S/C6H15NO3/c1-9-5-3-7(8)4-6-10-2/h8H,3-6H2,1-2H3 |
Clé InChI |
BJOXIRAGBLTXIZ-UHFFFAOYSA-N |
SMILES canonique |
COCCN(CCOC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B12007653.png)
![Methyl ({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate](/img/structure/B12007665.png)

![N-(2,2,2-trichloro-1-{[(2-nitrophenyl)carbamothioyl]amino}ethyl)butanamide](/img/structure/B12007676.png)
![2-{[5-(3-bromophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B12007679.png)


![N-Naphthalen-2-yl-N'-[(pyridin-3-yl)methyl]thiourea](/img/structure/B12007686.png)
![[2-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12007688.png)


![7-Dodecyl-8-[(4-fluorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione](/img/structure/B12007698.png)


